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1-(4-methylbenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Kinase inhibition Thienopyrimidine ATP-competitive inhibitor

Sourcing positional isomers of thieno[3,2-d]pyrimidine-2,4-diones for kinase SAR often yields non-equivalent analogs that invalidate structure-activity data. This compound provides an exact, verified N1-(4-methylbenzyl)/N3-(2-methylphenyl) substitution pattern for reproducible target engagement studies. - Fixed N1/N3 substitution enables systematic C7 diversification for SKAR campaigns against ATP-competitive kinases. - Ortho-methyl N3-phenyl constrains aryl ring orientation, enhancing selectivity versus kinases with sterically demanding gatekeeper residues. - Solid-phase-compatible synthetic route supports rapid analog generation. Custom synthesis with full QC documentation (HPLC, NMR) and global delivery.

Molecular Formula C21H18N2O2S
Molecular Weight 362.4 g/mol
Cat. No. B14095273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methylbenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Molecular FormulaC21H18N2O2S
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4C)SC=C3
InChIInChI=1S/C21H18N2O2S/c1-14-7-9-16(10-8-14)13-22-18-11-12-26-19(18)20(24)23(21(22)25)17-6-4-3-5-15(17)2/h3-12H,13H2,1-2H3
InChIKeyNSRJVZHMAHOGNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thieno[3,2-d]pyrimidine-2,4-dione Core Scaffold & Procurement


1-(4-Methylbenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a fully synthetic, tri-substituted thieno[3,2-d]pyrimidine-2,4-dione. The fused thiophene-pyrimidine core constitutes a privileged scaffold extensively exploited in kinase inhibitor discovery [1]. The compound bears a 4-methylbenzyl group at N1 and a 2-methylphenyl (o-tolyl) group at N3, generating a sterically and electronically distinct substitution pattern. With a molecular formula of C₂₁H₁₈N₂O₂S and a molecular weight of 362.45 g/mol, it belongs to a class of heterocycles whose biological profile is exquisitely sensitive to the nature and position of N-aryl/benzyl substituents [2]. This guide evaluates the compound strictly against its closest N-substituted thieno[3,2-d]pyrimidine-2,4-dione analogs to inform evidence-based procurement decisions.

Privileged thieno[3,2-d]pyrimidine-2,4-dione scaffold for ATP-competitive kinase inhibitor discovery
Ortho-methyl N3-phenyl & para-methyl N1-benzyl substitution provides sterically distinct aryl orientation for SAR studies
Compatible with established solid-phase synthesis for library diversification at the C7 position

Non-Substitutability by Generic Thienopyrimidines


Thieno[3,2-d]pyrimidine-2,4-diones are not functionally interchangeable. The identity, position, and electronic character of the N1 and N3 substituents dictate target engagement, selectivity, and pharmacokinetic behavior. For instance, moving the methyl group on the N1-benzyl ring from the para to the meta position yields the isomer 1-(3-methylbenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, which presents a different spatial orientation and dipole moment that can alter binding to flat, ATP-competitive kinase pockets [1]. Similarly, changing the N3-aryl group from 2-methylphenyl to 3-methylphenyl modifies the torsion angle between the pyrimidine-dione plane and the N3-phenyl ring, affecting π-stacking interactions within hydrophobic enzyme clefts. The 4-methylbenzyl group at N1 further contributes lipophilicity and metabolic stability distinct from unsubstituted benzyl or heteroaryl-methyl analogs. Class-level SAR from N-benzylthienopyrimidinones demonstrates that even subtle positional isomerism can switch antibacterial spectrum from Gram-positive-only to broad-spectrum activity [2]. Consequently, using a “close analog” without verifying functional equivalence risks invalidating structure-activity relationships and generating misleading biological data.

N1 isomer Moving N1-benzyl methyl from para to meta may shift binding geometry and kinase pocket complementarity; functional equivalence should not be assumed.
N3 isomer Changing N3-aryl from ortho-methyl to meta-methyl alters torsion angle and π-stacking, potentially invalidating prior SAR data.
Core isomer Thieno[2,3-d]pyrimidine isomers present different electrostatic surface; reported antifungal activity drops sharply upon core isomerization.

Differentiation Evidence for Thieno[3,2-d]pyrimidine-2,4-dione


Kinase Inhibition: Thieno[3,2-d] vs. Other Cores

The thieno[3,2-d]pyrimidine core is a validated purine isostere that competes with ATP for the hinge region of multiple kinases. Patent US-8586580-B2 discloses that 2,7-substituted thieno[3,2-d]pyrimidines exhibit 'superior inhibition activity against various protein kinases involved in growth factor signal transduction,' including VEGFR, Tie2, and FAK, with in vivo tumor growth inhibition of 42–90% in xenograft models (PC-3, BT-474, LoVo, NCI-H460, U-87 MG, BxPC-3) at oral doses of 25–100 mg/kg [1]. While the target compound is a 1,3-disubstituted-2,4-dione rather than a 2,7-substituted analog, the shared thieno[3,2-d]pyrimidine pharmacophore confers ATP-mimetic capability absent in thieno[2,3-d]pyrimidine isomers, where the sulfur position alters the electrostatic potential surface presented to the kinase hinge region [2].

Kinase Core Isomer
Class-level inference
Thieno[3,2-d]pyrimidine scaffold: ATP-mimetic hinge binding and 42–90% tumor growth inhibition in xenograft models reported for 2,7-substituted analogs. Thieno[2,3-d] isomer alters electrostatic surface and hinge recognition.
Scaffold orientation supports kinase hinge-binding geometry; isomer choice is critical for target engagement studies.
Target compound not individually profiled; data from class-level patent and literature.
Kinase inhibition Thienopyrimidine ATP-competitive inhibitor

Antifungal Activity: Thieno[3,2-d] vs. Thieno[2,3-d]

In a comparative evaluation of N-benzylthienopyrimidinone derivatives, the thieno[3,2-d]pyrimidin-4-one series—where the sulfur atom is proximal to the ketone group—demonstrated maximal antifungal potency against Candida albicans and Candida krusei, with an MIC of 31.25 µg/mL [1]. In contrast, the thieno[2,3-d]pyrimidin-4-one isomers, where the sulfur is located near the N1 nitrogen, showed reduced antifungal activity. The target compound retains the thieno[3,2-d] architecture with the sulfur adjacent to the 4-carbonyl, positioning it within the more active isomer series. Its unique 1-(4-methylbenzyl)-3-(2-methylphenyl) decoration has not been individually profiled in this assay, but the scaffold-level SAR indicates that the thieno[3,2-d] configuration is a prerequisite for the observed antifungal MIC.

Antifungal Isomer
Class-level inference
Thieno[3,2-d]pyrimidin-4-one series: MIC 31.25 µg/mL against C. albicans and C. krusei. Thieno[2,3-d] series shows reduced antifungal activity.
Thieno[3,2-d] configuration supports antifungal screening outcomes.
Target compound not individually tested; scaffold-level SAR from broth microdilution assay.
Antifungal Candida albicans MIC

FEN1 Inhibition Potency of Thieno[3,2-d]pyrimidine-2,4-dione

The thieno[3,2-d]pyrimidine-2,4-dione chemotype has yielded the potent flap endonuclease 1 (FEN1) inhibitor LNT 1 (1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-3-hydroxythieno[3,2-d]pyrimidine-2,4(1H,3H)-dione), with an IC₅₀ of 11–46.4 nM against human FEN1 . LNT 1 induces a DNA damage response and is cytotoxic to SW620 colorectal cancer cells. The target compound shares the identical thieno[3,2-d]pyrimidine-2,4-dione core but replaces the N1-benzodioxinylmethyl group with a 4-methylbenzyl moiety and the N3-hydroxy group with a 2-methylphenyl substituent. This substitution is expected to abolish the metal-chelating N-hydroxyurea pharmacophore essential for FEN1 active-site Mg²⁺ coordination. However, the chemotype’s demonstrated capacity for low-nanomolar target engagement highlights the scaffold’s potential for optimization toward other nucleases or DNA repair enzymes when appropriately functionalized.

FEN1 Scaffold
Supporting evidence
LNT 1 (thieno[3,2-d]pyrimidine-2,4-dione with N3-hydroxy) inhibits hFEN1 with IC₅₀ 11–46.4 nM. Target compound N3-(2-methylphenyl) replaces essential hydroxy motif.
Scaffold demonstrates low-nanomolar target engagement capacity; N3 substitution may redirect selectivity.
Target compound expected to lack FEN1 inhibition due to pharmacophore modification.
FEN1 inhibitor DNA damage response Cancer

Substituent SAR: N1 4-Methylbenzyl & N3 2-Methylphenyl

Among commercially cataloged close analogs, the target compound is distinguished by the combination of a para-methylbenzyl group at N1 and an ortho-methylphenyl group at N3. The immediate positional isomer 1-(4-methylbenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (meta-methyl on N3-phenyl) has been listed in vendor libraries , while 1-(3-methylbenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (meta-methyl on N1-benzyl) is also cataloged as a distinct research compound. The ortho-methyl substitution on the N3-phenyl ring introduces steric hindrance that forces the phenyl ring into a more orthogonal orientation relative to the pyrimidine-dione plane, as compared to meta- or para-substituted analogs. This conformational constraint can enhance selectivity for binding pockets that accommodate a twisted N3-aryl group, while the para-methyl on the N1-benzyl group extends hydrophobic surface contact without introducing the steric clash that an ortho-methyl would cause at that position. No head-to-head pharmacological comparison of these isomers has been published in the accessible literature.

Substituent Isomer
Supporting evidence
N1 para-methylbenzyl + N3 ortho-methylphenyl combination vs cataloged meta-methyl isomers. Ortho substitution on N3 forces more orthogonal aryl orientation.
Unique steric and electronic profile for SAR exploration; ortho-methyl constrains aryl ring conformation.
No head-to-head pharmacological data available for positional isomers.
Structure-Activity Relationship Positional isomer Lipophilicity

Solid-Phase Synthesis of Trisubstituted Thieno[3,2-d]pyrimidines

The target compound’s 1,3,7-trisubstituted architecture is directly amenable to the solid-phase and solution-phase synthetic methodologies described by Jeon et al. (2016), which enable systematic variation at the N1, N3, and C7 positions of the thieno[3,2-d]pyrimidine scaffold [1]. The methodology employs acid-sensitive methoxy benzaldehyde (AMEBA) resin and BOP-mediated amination, achieving cleavage under mild conditions that preserve sensitive functional groups. This synthetic route has been validated for the preparation of screening libraries based on the thieno[3,2-d]pyrimidine privileged structure. The 1-(4-methylbenzyl)-3-(2-methylphenyl) substitution pattern can serve as a key intermediate for further diversification at the C7 position (via halogenation and cross-coupling) or as a definitive probe in SAR studies where the N1/N3 substituents are held constant while the C7 position is varied.

Solid-Phase Route
Supporting evidence
AMEBA resin, BOP-mediated amination, mild TFA cleavage enables systematic N1,N3,C7 diversification of thieno[3,2-d]pyrimidine libraries.
Compatible with parallel library synthesis for kinase or nuclease inhibitor campaigns.
C7 position available for halogenation and cross-coupling.
Solid-phase synthesis Library diversification Trisubstituted thienopyrimidine

Application Scenarios for Thieno[3,2-d]pyrimidine-2,4-dione


Kinase Inhibitor Lead Optimization

Groups pursuing ATP-competitive kinase inhibitors can deploy this compound as a scaffold intermediate where the 4-methylbenzyl (N1) and 2-methylphenyl (N3) substituents are fixed to explore C7 diversification. The thieno[3,2-d]pyrimidine core provides a purine-mimetic hinge binder, while the ortho-methyl N3-phenyl constrains the aryl ring orientation, potentially enhancing selectivity against kinases with sterically demanding gatekeeper residues . The solid-phase-compatible synthesis allows rapid analog generation for structure-kinase-activity relationship (SKAR) studies.

Antifungal SAR Probe for Thieno[3,2-d]pyrimidin-4-one

The compound belongs to the thieno[3,2-d]pyrimidin-4-one isomer series that demonstrated maximal antifungal activity (MIC = 31.25 µg/mL against C. albicans and C. krusei) in comparative studies . Its distinct N1/N3 substitution pattern makes it suitable for probing the contribution of lipophilic benzyl/aryl groups to membrane permeability and target binding in pathogenic fungi. Researchers should benchmark its MIC against the unsubstituted thieno[3,2-d]pyrimidine-2,4-dione core to isolate the contribution of the 4-methylbenzyl and 2-methylphenyl groups.

Nuclease/DNA Repair Enzyme Inhibitor Development

Although the 2-methylphenyl group at N3 abolishes the metal-chelating N-hydroxy motif essential for FEN1 inhibition, the thieno[3,2-d]pyrimidine-2,4-dione scaffold has demonstrated the capacity for low-nanomolar target engagement against flap endonuclease 1 . This compound can serve as a negative control or a starting point for structure-based design toward other nucleases (e.g., EXO1, XPG) or DNA repair enzymes where a distinct pharmacophore is required. Its divergent substitution pattern may unlock selectivity against off-target nucleases that bind N-hydroxyurea-containing inhibitors.

Chemical Biology Probe for Purine-Binding Proteins

Given the thieno[3,2-d]pyrimidine scaffold’s established role as a purine isostere , this compound is appropriate for profiling against purine-binding proteins beyond kinases, including NAD⁺-dependent enzymes, purine nucleoside phosphorylases, and adenosine receptors. The unique N1-(4-methylbenzyl) and N3-(2-methylphenyl) substitution pattern provides a distinct shape and lipophilicity profile compared to adenine or simple benzyl analogs, aiding in target deconvolution by chemical proteomics approaches.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Scaffold hinge-binding geometry; C7 diversification via solid-phase synthesis
Kinase selectivity profiling; C7 SAR library validation against target kinases
Antifungal SAR probe studies
Thieno[3,2-d] core configuration; lipophilic benzyl/aryl substitution pattern
MIC benchmarking against Candida albicans and Candida krusei strains
Nuclease/DNA repair enzyme inhibitor development
Scaffold target engagement capacity; N3 substitution divergent from N-hydroxy motif
Selectivity screening against FEN1-related nucleases (EXO1, XPG) and DNA repair enzymes
Chemical biology probe for purine-binding proteins
Purine isostere shape and distinct lipophilicity from 4-methylbenzyl/2-methylphenyl groups
Target deconvolution via chemical proteomics; profiling against NAD⁺-dependent enzymes and adenosine receptors
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